4-Cyano-3,5-difluorophenyl 4-butyl-benzoate
Overview
Description
4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is a chemical compound with the molecular formula C18H15F2NO2 and a molecular weight of 315.31 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate typically involves the esterification of 4-butylbenzoic acid with 4-cyano-3,5-difluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3,5-difluorophenyl 4-butyl-benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to cleave the ester bond.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide derivative.
Hydrolysis: The major products are 4-butylbenzoic acid and 4-cyano-3,5-difluorophenol.
Scientific Research Applications
4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of liquid crystal materials due to its unique structural properties.
Biology and Medicine: While not directly used in therapeutic applications, it is employed in research to study the interactions of similar compounds with biological systems.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate involves its interaction with specific molecular targets. The cyano and fluorine groups on the phenyl ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3,5-difluorophenyl 4-pentyl-benzoate: Similar in structure but with a pentyl group instead of a butyl group.
4-Cyano-3,5-difluorophenyl 4-hexyl-benzoate: Similar in structure but with a hexyl group instead of a butyl group.
Uniqueness
4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is unique due to its specific combination of cyano and difluoro substituents, which confer distinct electronic properties and reactivity compared to its analogs .
Properties
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 4-butylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO2/c1-2-3-4-12-5-7-13(8-6-12)18(22)23-14-9-16(19)15(11-21)17(20)10-14/h5-10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFGAIDQESUWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610962 | |
Record name | 4-Cyano-3,5-difluorophenyl 4-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337367-02-9 | |
Record name | 4-Cyano-3,5-difluorophenyl 4-butylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337367-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-3,5-difluorophenyl 4-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.